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This guide provides a comparative analysis of the safety and hepatotoxicity profiles of

commonly prescribed skeletal muscle relaxants. The information is intended for researchers,

scientists, and drug development professionals, offering a synthesis of clinical data,

experimental methodologies, and mechanistic insights to support further investigation and

development in this therapeutic area.

Introduction to Skeletal Muscle Relaxant-Induced
Hepatotoxicity
Skeletal muscle relaxants are a heterogeneous group of drugs used to treat spasticity and

muscle spasms. While generally well-tolerated, some agents have been associated with

varying degrees of liver injury, ranging from asymptomatic, transient elevations in serum

aminotransferases to severe, and in rare cases, fatal, acute liver failure.[1] The hepatotoxicity

of these drugs is often idiosyncratic, meaning it is unpredictable and not necessarily dose-

related.[2] Understanding the comparative risk of liver injury among different skeletal muscle

relaxants is crucial for both clinical practice and the development of safer therapeutic

alternatives.

Comparative Hepatotoxicity Data
The following table summarizes the reported incidence of hepatotoxicity associated with

various skeletal muscle relaxants based on available clinical data. It is important to note that for
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many of these drugs, particularly those with a low incidence of liver injury, the data is derived

from case reports and post-marketing surveillance rather than large, controlled clinical trials

with systematic hepatic monitoring.
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Skeletal Muscle
Relaxant

Incidence of
Asymptomatic
ALT/AST Elevation

Incidence of
Clinically Apparent
Liver Injury

Notes and Risk
Factors

Dantrolene ~1%[2]
0.1% - 0.2% (clinically

overt injury)[2]

Injury is typically

hepatocellular.[1] Risk

is greater in females,

patients over 35, and

those taking higher

doses (≥300 mg/day).

[3][4] Fatalities have

been reported, with a

case fatality rate of

28% in one analysis of

50 cases.[3]

Tizanidine ~5% (>3x ULN)[5]

Rare, but severe

cases including acute

liver failure reported.

[5]

Injury can be

hepatocellular or

cholestatic.[5] Latency

to onset is typically 2

to 14 weeks.[5]

Chlorzoxazone
Data from prospective

studies is lacking.

Rare, but can be

severe and fatal.[1][6]

Typically

hepatocellular with a

latency of 1 to 4

weeks.[6]

Immunoallergic

features like rash and

fever can occur.[6]

Baclofen

Product insert

mentions ~5%, but

documentation is

limited.[7]

Very rare; a few cases

of mild, self-limited

hepatitis reported.[1]

[7]

Generally considered

to have a low risk of

hepatotoxicity.[8]
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Cyclobenzaprine

<1% (abnormal liver

function, hepatitis,

jaundice, cholestasis

mentioned in product

insert).[9]

Very rare; little

evidence of significant

liver injury.[1][9]

Structurally related to

tricyclic

antidepressants,

which have a known

potential for rare

cholestatic injury.[9]

Carisoprodol Not well-documented. Exceedingly rare.[1]
Limited data available

on hepatotoxicity.

Metaxalone Not well-documented.

Unlikely to be a cause

of clinically apparent

liver injury.[1][4]

Product brochure

mentions jaundice, but

specific case reports

are lacking.[4]

Methocarbamol
Not well-documented

in clinical trials.[10]

Unlikely to be a cause

of clinically apparent

liver injury.[1][10]

Product label

mentions jaundice, but

published evidence is

scarce.[10]

Orphenadrine

No evidence of

hepatotoxicity at

conventional doses.

[11]

Unlikely to be a cause

of clinically apparent

liver injury.[1][11]

Severe overdose can

lead to ischemic

hepatic injury

secondary to

cardiorespiratory

arrest.[11]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ULN: Upper Limit of Normal.

Experimental Protocols
Detailed experimental protocols for the clinical trials that generated the data in the table above

are often not fully available in the public domain. However, based on best practices and

guidelines for the assessment of drug-induced liver injury (DILI) in clinical trials, the following

methodologies are typically employed.

Clinical Trial Protocol for Hepatotoxicity Assessment
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Objective: To monitor and characterize the potential for drug-induced liver injury of a new

skeletal muscle relaxant.

Patient Population: Patients with the target indication for the skeletal muscle relaxant. Key

exclusion criteria would include significant pre-existing liver disease (e.g., cirrhosis, acute viral

hepatitis), and excessive alcohol consumption.

Liver Function Monitoring:

Baseline: A comprehensive panel of liver function tests (LFTs) is performed at screening

and/or baseline visits. This typically includes alanine aminotransferase (ALT), aspartate

aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (TBL).[12] For

patients with pre-existing liver conditions like nonalcoholic steatohepatitis (NASH), baseline

ALT is often an average of two measurements taken at least two weeks apart.[12]

During Treatment: LFTs are monitored at regular intervals throughout the trial (e.g., monthly

for the first 6 months, then every 3 months). More frequent monitoring may be implemented

if there is a signal of potential hepatotoxicity.[8]

Follow-up: If a patient discontinues the drug due to elevated LFTs, they are monitored until

the values return to baseline.[12]

Case Definition and Causality Assessment:

Signal Detection: Pre-defined criteria are used to identify potential cases of DILI. For patients

with normal baseline LFTs, an increase of ALT to ≥5x the upper limit of normal (ULN) or an

increase of ALT >3x ULN with a concurrent rise in TBL >2x ULN would trigger further

investigation.[12]

Causality Assessment: For each case of suspected DILI, a thorough causality assessment is

performed. This involves:

Exclusion of Alternative Causes: A comprehensive workup is initiated to rule out other

potential causes of liver injury, such as acute viral hepatitis (A, B, C, E), autoimmune

hepatitis, biliary obstruction, and effects of concomitant medications.[8]
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Temporal Relationship: The timing of the onset of the liver injury in relation to the initiation

and discontinuation of the study drug is carefully evaluated.

Expert Adjudication: A panel of independent hepatologists reviews all available data to

provide an expert opinion on the likelihood that the liver injury was caused by the study

drug.[10] The Roussel Uclaf Causality Assessment Method (RUCAM) may also be used

as a structured tool to aid in this assessment.[7][13]

In Vitro Hepatotoxicity Assessment Protocol
Objective: To assess the potential of a skeletal muscle relaxant to cause direct cytotoxicity to

hepatocytes.

Model System: Primary human hepatocytes are considered the gold standard for in vitro

toxicity testing as they most closely mimic the metabolic functions of the human liver.[14][15]

Immortalized hepatic cell lines (e.g., HepG2) can also be used for initial screening.

Methodology:

Cell Culture: Hepatocytes are seeded in multi-well plates and allowed to attach and form a

monolayer.

Drug Exposure: The cells are incubated with a range of concentrations of the test compound

for a specified period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assays: Multiple endpoints are measured to assess cell viability and function:

LDH Leakage Assay: Measures the release of lactate dehydrogenase from damaged cells

into the culture medium as an indicator of membrane integrity.[16]

MTS/MTT Assay: Assesses mitochondrial function by measuring the reduction of a

tetrazolium salt to a colored formazan product by metabolically active cells.

ATP Content: Measures intracellular ATP levels as an indicator of cell viability and

metabolic activity.

Data Analysis: The concentration of the drug that causes a 50% reduction in cell viability

(IC50) is calculated for each assay.
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Signaling Pathways and Experimental Workflows
Signaling Pathway of Drug-Induced Liver Injury
The following diagram illustrates a generalized signaling pathway involved in drug-induced liver

injury, particularly focusing on the role of reactive metabolite formation and mitochondrial

dysfunction, which is a plausible mechanism for the hepatotoxicity of some skeletal muscle

relaxants like dantrolene.[17]
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Caption: Generalized signaling pathway of drug-induced liver injury.

Experimental Workflow for DILI Causality Assessment
This diagram outlines a typical workflow for the assessment of a suspected case of drug-

induced liver injury in a clinical trial setting.
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Caption: Workflow for DILI causality assessment in clinical trials.

Conclusion
The potential for hepatotoxicity varies significantly among skeletal muscle relaxants.

Dantrolene and tizanidine are associated with a higher risk of liver injury, including severe

outcomes, and require careful monitoring of liver function.[3][5] In contrast, other agents such

as baclofen, cyclobenzaprine, and methocarbamol appear to have a much lower risk of

clinically significant hepatotoxicity.[1][7][10] For researchers and drug developers, a thorough

understanding of these differences, coupled with robust preclinical and clinical assessment of

liver safety, is paramount. The use of advanced in vitro models and standardized causality
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assessment methods in clinical trials will be instrumental in developing safer and more effective

skeletal muscle relaxants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Hepatitis from dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]

2. Dantrolene - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

3. Dantrolene-associated hepatic injury. Incidence and character - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Dantrolene sodium and hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Tizanidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

6. Dantrolene-Induced Hepatitis: A Rare Culprit in the PICU - PMC [pmc.ncbi.nlm.nih.gov]

7. Tools for Causality Assessment in Drug Induced Liver Disease - PMC
[pmc.ncbi.nlm.nih.gov]

8. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection
and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

9. Tizanidine treatment of spasticity: a meta-analysis of controlled, double-blind, comparative
studies with baclofen and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Overview of Causality Assessment for Drug-Induced Liver Injury (DILI) in Clinical Trials -
PMC [pmc.ncbi.nlm.nih.gov]

11. Comparative profile of tizanidine in the management of spasticity - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Consensus: guidelines: best practices for detection, assessment and management of
suspected acute drug‐induced liver injury during clinical trials in patients with nonalcoholic
steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

13. Causality - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

14. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro
metabolomics [frontiersin.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1668890?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC1418951/
https://www.ncbi.nlm.nih.gov/books/NBK548144/
https://pubmed.ncbi.nlm.nih.gov/838213/
https://pubmed.ncbi.nlm.nih.gov/838213/
https://pubmed.ncbi.nlm.nih.gov/2392230/
https://www.ncbi.nlm.nih.gov/books/NBK548048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8052104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6452904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6452904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4212151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4212151/
https://pubmed.ncbi.nlm.nih.gov/10186943/
https://pubmed.ncbi.nlm.nih.gov/10186943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8184702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8184702/
https://pubmed.ncbi.nlm.nih.gov/7970011/
https://pubmed.ncbi.nlm.nih.gov/7970011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6593464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6593464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6593464/
https://www.ncbi.nlm.nih.gov/books/NBK548049/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1155271/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1155271/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]

17. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative Safety and Hepatotoxicity of Skeletal
Muscle Relaxants: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1668890#comparative-safety-and-hepatotoxicity-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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